2,4-Difluorophenylhydrazine hydrochloride

Description

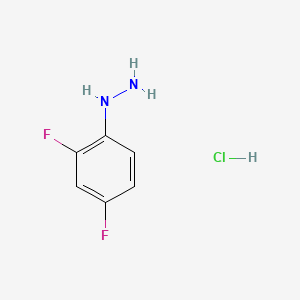

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,4-difluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMNNSRHAVREBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369833 | |

| Record name | 2,4-Difluorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40594-29-4, 51523-79-6 | |

| Record name | 1-(2,4-Difluorophenyl)hydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40594-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluorophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's In-depth Technical Guide to 2,4-Difluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Synthetic Intermediates

In the competitive landscape of drug discovery and fine chemical synthesis, the judicious incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. The unique electronic nature of fluorine can enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity, thereby optimizing pharmacokinetic and pharmacodynamic profiles. 2,4-Difluorophenylhydrazine hydrochloride stands as a premier example of a fluorinated building block, offering chemists a reliable and versatile entry point into a diverse array of complex nitrogen-containing heterocycles. This guide provides a comprehensive technical overview of this reagent, moving beyond simple data recitation to offer expert insights into its practical application, grounded in established scientific principles.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe implementation in any synthetic protocol. This compound is typically supplied as an off-white to light beige crystalline powder, a form that confers greater stability and ease of handling compared to its free base.

Physical Properties: Data-Driven Experimental Design

The following table summarizes the key physical properties of this compound. These parameters are critical for informed decisions in the laboratory, from solvent selection for reactions and recrystallizations to appropriate storage conditions to ensure long-term reagent integrity.

| Property | Value | Significance in Application |

| CAS Number | 51523-79-6 | Unique identifier for unambiguous substance identification. |

| Molecular Formula | C₆H₇ClF₂N₂ | Confirms elemental composition. |

| Molecular Weight | 180.59 g/mol | Essential for accurate molar calculations in reaction stoichiometry. |

| Appearance | Off-white to light beige crystalline powder | A visual check for quality; significant deviation may indicate impurity or degradation. |

| Melting Point | 219-225 °C (decomposes) | A key indicator of purity; a broad or depressed range suggests the presence of impurities. |

| Solubility | Soluble in water | The hydrochloride salt form enhances aqueous solubility, which can be leveraged in certain reaction setups or workup procedures. |

| Storage | Store at 2-8°C, away from strong oxidizing agents | Critical for maintaining the reagent's stability and preventing degradation over time.[1] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Signature: The Fingerprint of Identity

Before committing a reagent to a multi-step synthesis, its identity and purity must be unequivocally confirmed. Spectroscopic analysis provides a non-destructive and highly accurate means of validation.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule. Key expected signals include the amine protons of the hydrazine moiety and the aromatic protons. The aromatic region will display complex splitting patterns due to both proton-proton and proton-fluorine coupling, a characteristic feature of fluorinated aromatics.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing fluorine substituents, providing further confirmation of the substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups. Expect to observe characteristic stretching frequencies for N-H bonds in the hydrazine and its hydrochloride salt, as well as strong C-F stretching bands and the typical absorptions for the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Under typical ionization conditions, the spectrum will show the molecular ion for the free base (C₆H₆F₂N₂) at m/z ≈ 144.1.

Part 2: Synthesis and Core Reactivity

Synthesis Protocol: A Validated Pathway

This compound is reliably synthesized from the readily available precursor, 2,4-difluoroaniline. The process is a classic example of diazo chemistry, a cornerstone of aromatic synthesis. The choice of a two-step, one-pot procedure is a common industrial approach to maximize efficiency and yield.

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2,4-Difluoroaniline

-

Diazotization:

-

To a stirred solution of 2,4-difluoroaniline (1.0 eq) in concentrated hydrochloric acid and water, cooled to 0-5°C in an ice-salt bath, a solution of sodium nitrite (1.05 eq) in water is added dropwise.

-

Causality: The low temperature is critical to prevent the highly reactive diazonium salt intermediate from decomposing. The slight excess of sodium nitrite ensures complete conversion of the starting aniline.

-

-

Reduction:

-

In a separate vessel, a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.5-3.0 eq) in concentrated hydrochloric acid is prepared and cooled.

-

The cold diazonium salt solution is then added slowly to the stannous chloride solution, maintaining the temperature below 10°C.

-

Causality: Stannous chloride is a robust and cost-effective reducing agent for diazonium salts. The acidic environment is necessary for the stability of both the diazonium salt and the reducing agent.

-

-

Isolation:

-

After the addition is complete, the reaction mixture is stirred for several hours, allowing the product to precipitate.

-

The solid is collected by vacuum filtration, washed with a small amount of cold water or an appropriate organic solvent to remove residual acids and salts, and then dried under vacuum.

-

Self-Validation: The purity of the synthesized product should be confirmed by melting point analysis and spectroscopy (NMR, IR), comparing the data against a known standard.

-

The Fischer Indole Synthesis: A Gateway to Heterocycles

The premier application of this compound is its use in the Fischer indole synthesis. This powerful, acid-catalyzed reaction allows for the construction of the indole ring system from a phenylhydrazine and a suitable aldehyde or ketone. The resulting 5,7-difluoroindoles are valuable precursors for pharmaceuticals, including certain classes of antimigraine agents (triptans) and kinase inhibitors.

Figure 2: The mechanistic pathway of the Fischer indole synthesis.

Experimental Protocol: Synthesis of a 5,7-Difluoroindole Derivative

-

Hydrazone Formation:

-

This compound (1.0 eq) and a selected ketone (e.g., cyclohexanone, 1.0 eq) are suspended in a suitable solvent such as ethanol or acetic acid.

-

The mixture is stirred, often with gentle heating, until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials and formation of the intermediate phenylhydrazone.

-

Causality: The initial condensation to the hydrazone is a crucial first step. While it can be done in one pot with the subsequent cyclization, isolating the hydrazone can sometimes lead to cleaner reactions and higher yields.

-

-

Cyclization:

-

The solvent is removed, and the crude hydrazone is treated with an acid catalyst. Polyphosphoric acid (PPA) is a highly effective catalyst and solvent for this step and is heated to 80-120°C.

-

The reaction is monitored by TLC until the indole product is formed.

-

Causality: The strong acid catalyzes the key[2][2]-sigmatropic rearrangement. The elevated temperature provides the necessary activation energy for this rearrangement and the subsequent cyclization and elimination of ammonia.

-

-

Workup and Purification:

-

The hot reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude indole.

-

The solid is filtered, washed with water to remove the acid, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Self-Validation: The final product's identity and purity must be confirmed by spectroscopic methods (NMR, MS) and melting point analysis.

-

Part 3: Safety, Handling, and Disposal

Scientific integrity demands a commitment to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Profile

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safe Handling and Disposal Protocol

-

Engineering Controls: All manipulations of the solid material should be conducted in a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, is mandatory.

-

Spill Management: In the event of a spill, the area should be evacuated. The spilled solid should be carefully swept up (avoiding dust generation) and placed into a labeled, sealed container for hazardous waste disposal. The area should then be decontaminated.

-

Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and materials science. Its difluorinated phenyl ring provides a unique electronic signature that influences not only its own reactivity but also the properties of the complex molecules derived from it. By understanding its fundamental properties, mastering its synthesis and key reactions like the Fischer indole synthesis, and adhering to strict safety protocols, researchers can fully leverage the potential of this versatile building block to advance their scientific objectives.

References

Spectroscopic Characterization of 2,4-Difluorophenylhydrazine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-Difluorophenylhydrazine hydrochloride (CAS No: 51523-79-6), a key intermediate in pharmaceutical and agrochemical research. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable building block in the synthesis of bioactive compounds.[1] A thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and structural elucidation in synthetic chemistry and drug development.

This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by available data.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound forms the basis for interpreting its spectral data. The molecule consists of a difluorinated benzene ring attached to a hydrazine moiety, which is protonated to form the hydrochloride salt. This structure dictates the electronic environment of each atom and the vibrational modes of the chemical bonds, which are in turn probed by NMR and IR spectroscopy, respectively. Mass spectrometry provides insights into the molecule's fragmentation pattern upon ionization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The presence of fluorine atoms introduces characteristic splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the protons of the hydrazinium group. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine atoms and the positively charged nitrogen.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Assignment |

| ~10.5 | Broad Singlet | 3H | NH₃⁺ | The protons on the positively charged nitrogen are expected to be deshielded and exchangeable, resulting in a broad singlet at a downfield chemical shift. |

| ~8.7 | Singlet | 1H | NH | The proton on the second nitrogen of the hydrazine group is also deshielded and appears as a singlet. |

| ~7.3 | Multiplet | 1H | Ar-H (H6) | This proton is ortho to the hydrazine group and meta to a fluorine atom, leading to a complex splitting pattern. |

| ~7.1 | Multiplet | 1H | Ar-H (H5) | This proton is meta to both the hydrazine group and a fluorine atom, and ortho to another fluorine atom, resulting in a complex multiplet. |

| ~6.9 | Multiplet | 1H | Ar-H (H3) | This proton is ortho to one fluorine atom and meta to another, as well as the hydrazine group, leading to a complex multiplet. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The assignments are based on established principles of NMR spectroscopy and data from analogous compounds.[2][3]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will show six distinct signals for the six aromatic carbons, each exhibiting splitting due to coupling with the fluorine atoms.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment | Causality of Assignment |

| ~158 (d) | Large (¹JCF ≈ 240-250) | C2 | Directly attached to fluorine, resulting in a large one-bond coupling constant and a significant downfield shift. |

| ~155 (d) | Large (¹JCF ≈ 240-250) | C4 | Directly attached to fluorine, leading to a large one-bond coupling constant and a downfield shift. |

| ~130 (d) | Small (²JCF ≈ 10-15) | C1 | Two-bond coupling to the fluorine at C2. |

| ~118 (dd) | Small (²JCF, ³JCF) | C3 | Two-bond coupling to the fluorine at C4 and three-bond coupling to the fluorine at C2. |

| ~112 (dd) | Small (²JCF, ⁴JCF) | C5 | Two-bond coupling to the fluorine at C4 and four-bond coupling to the fluorine at C2. |

| ~105 (dd) | Small (³JCF, ⁴JCF) | C6 | Three-bond coupling to the fluorine at C2 and four-bond coupling to the fluorine at C4. |

Note: These are predicted chemical shifts and coupling constants based on typical values for fluorinated aromatic compounds. The actual values may differ.

Caption: Experimental workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

Expected FTIR-ATR Spectral Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200-3000 | N-H stretching | Hydrazinium (-NH₃⁺) | Broad and strong absorption due to the stretching of the N-H bonds in the protonated hydrazine group. |

| 3100-3000 | C-H stretching | Aromatic C-H | Characteristic stretching vibrations of the C-H bonds on the benzene ring. |

| 1620-1580 | C=C stretching | Aromatic Ring | Stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |

| 1520-1480 | N-H bending | Hydrazinium (-NH₃⁺) | Bending vibrations of the N-H bonds in the hydrazinium group. |

| 1300-1200 | C-N stretching | Aryl-N | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. |

| 1250-1000 | C-F stretching | Aryl-F | Strong, characteristic absorptions due to the stretching of the carbon-fluorine bonds. |

Note: The spectrum of a solid sample can be influenced by intermolecular interactions and crystal packing.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from the fragmentation pattern.

Mass Spectrum Analysis (Electron Ionization - EI):

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to the free base (after loss of HCl). The fragmentation pattern will be influenced by the stability of the resulting ions.

Observed Fragmentation Data:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 144 | ~100 | [C₆H₆F₂N₂]⁺ (Molecular Ion) |

| 115 | Moderate | [C₆H₄F₂]⁺ |

| 95 | Moderate | [C₅H₂F₂]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Data obtained from ChemicalBook.[4]

Fragmentation Pathway:

The primary fragmentation is likely the loss of the hydrazine group to form the stable difluorophenyl cation. Further fragmentation can involve the loss of fluorine or rearrangement of the aromatic ring.

Caption: Proposed mass spectral fragmentation pathway.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR accessory is clean and a background spectrum of the empty crystal has been collected.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Volatilize the sample by heating and ionize it using a standard electron impact (EI) source (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework and the influence of the fluorine substituents. The IR spectrum confirms the presence of the key functional groups, while the mass spectrum provides the molecular weight and insights into the fragmentation behavior of the molecule. This information is critical for researchers and scientists working with this important chemical intermediate in the fields of drug discovery and materials science.

References

A Technical Guide to the Solubility of 2,4-Difluorophenylhydrazine Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Difluorophenylhydrazine hydrochloride, a critical intermediate in pharmaceutical and agrochemical synthesis.[1] Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It elucidates the theoretical principles governing the dissolution of this fluorinated phenylhydrazine salt in organic media and presents detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. By equipping researchers with the necessary theoretical framework and practical methodologies, this guide aims to empower the optimization of reaction conditions, purification strategies, and formulation development involving this compound.

Introduction: The Significance of this compound

This compound (C₆H₆F₂N₂·HCl, MW: 180.58 g/mol ) is a versatile chemical intermediate widely utilized in the synthesis of biologically active molecules.[1] Its unique difluorophenyl structure, with fluorine atoms at the 2 and 4 positions, imparts enhanced reactivity and stability, making it a valuable building block in drug discovery and development.[1] This compound is a key precursor in the Fischer indole synthesis, a fundamental reaction for creating indole scaffolds present in numerous pharmaceuticals, including anti-cancer agents.[1][2] Furthermore, its applications extend to agrochemical formulations for the development of effective pesticides and herbicides.[1]

A critical, yet often overlooked, parameter in the effective utilization of this compound is its solubility in organic solvents. Solubility dictates the efficiency of synthetic reactions, influences the choice of purification methods such as crystallization, and is a determining factor in the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile is therefore indispensable for process optimization and the development of robust and scalable chemical transformations.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium between the solid state and the dissolved state. For a substituted phenylhydrazine salt like this compound, several key factors govern its solubility in organic solvents.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" remains a fundamental guideline in predicting solubility.[3] This principle is rooted in the polarity of the solute and the solvent.

-

Polar Solutes in Polar Solvents: this compound is a salt, and therefore a polar, ionic compound. It is expected to exhibit higher solubility in polar solvents that can effectively solvate the charged hydrazine moiety and the chloride counter-ion. Polar protic solvents, such as methanol and ethanol, can participate in hydrogen bonding, further stabilizing the dissolved ions. Polar aprotic solvents, like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), possess large dipole moments and can also effectively solvate ions.

-

Non-Polar Solutes in Non-Polar Solvents: Conversely, the solubility of this polar salt is expected to be significantly lower in non-polar solvents like hexane, toluene, and diethyl ether, which lack the ability to stabilize the ionic components of the solute.

Influence of the Phenyl Ring and Fluorine Substituents

While the hydrochloride group imparts polarity, the difluorophenyl ring introduces a degree of hydrophobicity. The fluorine atoms, being highly electronegative, can participate in hydrogen bonding as acceptors, potentially enhancing interactions with protic solvents. However, the overall aromatic system contributes to van der Waals interactions, which are more favorable in less polar or aromatic solvents. The interplay between the polar hydrochloride group and the more complex interactions of the difluorophenyl ring results in a nuanced solubility profile across different organic solvents.

Crystal Lattice Energy

The process of dissolution involves overcoming the intermolecular forces that hold the solid crystal lattice together. The strength of these forces is quantified by the crystal lattice energy. For this compound, which exists as a crystalline solid, a significant amount of energy is required to break the ionic and intermolecular interactions in the crystal.[1] Solvents that can provide a large enthalpic gain upon solvation are more likely to overcome this energy barrier and facilitate dissolution.

Temperature Effects

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[3] In accordance with Le Chatelier's Principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing the solubility.[3] This is a critical parameter to consider when developing crystallization procedures or performing reactions at elevated temperatures.

Quantitative Solubility Data: A Noteworthy Gap

An extensive review of scientific literature and chemical databases reveals a lack of specific, publicly available quantitative solubility data for this compound in common organic solvents. While some sources qualitatively describe it as soluble in water and various organic solvents, numerical values are not provided.[4] This data gap necessitates experimental determination to guide laboratory and process-scale applications. The following table summarizes the available qualitative information and provides a framework for experimental investigation.

| Solvent | Chemical Class | Predicted Solubility | Rationale |

| Methanol | Protic Polar | High | Strong hydrogen bonding and polarity. |

| Ethanol | Protic Polar | High | Similar to methanol, good polarity. |

| Isopropanol | Protic Polar | Moderate | Reduced polarity compared to methanol/ethanol. |

| Acetonitrile | Aprotic Polar | Moderate | Good polarity, but lacks hydrogen bond donation. |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | High | Highly polar, excellent solvating power for salts. |

| N,N-Dimethylformamide (DMF) | Aprotic Polar | High | Similar to DMSO, highly polar. |

| Tetrahydrofuran (THF) | Aprotic, weakly polar | Low to Moderate | Lower polarity, limited ability to solvate ions. |

| Ethyl Acetate | Aprotic, weakly polar | Low | Limited polarity. |

| Dichloromethane | Aprotic, weakly polar | Low | Limited polarity. |

| Toluene | Non-polar | Very Low | Lacks polarity to solvate the salt. |

| Hexane | Non-polar | Very Low | Lacks polarity to solvate the salt. |

| Water | Protic Polar | Soluble | Expected to be soluble due to its salt nature. |

Experimental Determination of Solubility: A Practical Guide

Given the absence of published data, direct experimental measurement is essential. Two primary types of solubility are relevant in a research and development context: thermodynamic solubility and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is a critical parameter for understanding the fundamental physical properties of a compound and for designing crystallization processes. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[5]

-

Preparation:

-

Ensure the this compound is of high purity and the chosen organic solvents are anhydrous and of high grade.

-

Prepare a series of vials for each solvent to be tested.

-

-

Execution:

-

Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker or rotating wheel. Maintain a constant temperature (e.g., 25 °C) and agitate for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous or organic medium.[4] It is a high-throughput screening method often used in early drug discovery to identify compounds with potential solubility liabilities.[4] Kinetic solubility values can differ significantly from thermodynamic solubility, often being higher due to the formation of supersaturated solutions.[6]

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

-

Dispense the various organic solvents to be tested into the wells of a microtiter plate.

-

-

Execution:

-

Add a small, precise volume of the DMSO stock solution to the wells containing the organic solvents.

-

Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (typically 1-2 hours).

-

-

Analysis (Nephelometry):

-

Measure the turbidity or light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

-

-

Analysis (Filtration and Quantification):

-

Alternatively, after incubation, filter the contents of the wells through a filter plate to remove any precipitate.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.

-

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Recommendations

For projects requiring precise solubility data, the experimental protocols outlined in this guide for determining both thermodynamic and kinetic solubility provide a robust framework. It is recommended that researchers perform these measurements under conditions that are most relevant to their specific applications (e.g., reaction temperature, solvent mixtures). The data generated will be invaluable for optimizing synthetic yields, developing efficient purification strategies, and advancing the use of this important chemical intermediate in the creation of novel pharmaceuticals and agrochemicals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to the Thermal Stability and Decomposition Profile of 2,4-Difluorophenylhydrazine Hydrochloride

Abstract: 2,4-Difluorophenylhydrazine hydrochloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring safe handling, storage, and process scale-up. This guide provides a comprehensive framework for characterizing the thermal properties of this compound, outlining essential analytical techniques, detailed experimental protocols, and principles for data interpretation. It is intended for researchers, chemists, and safety professionals in the drug development and chemical manufacturing sectors.

Introduction

In pharmaceutical development, the thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality and safety attribute. Uncontrolled thermal decomposition can lead to loss of product, generation of hazardous byproducts, and potentially catastrophic runaway reactions. This compound (C₆H₇Cl₂F₂N₂) is a substituted phenylhydrazine derivative whose reactivity necessitates a rigorous thermal hazard assessment. Phenylhydrazines, as a class, are known for their reactivity and potential for decomposition, sometimes violently, upon heating.[1][2]

This technical guide establishes a systematic approach to evaluating the thermal stability of this compound. By employing techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we can elucidate critical safety parameters, including onset decomposition temperature, energy of decomposition, and mass loss profiles.[3][4][5] This information is vital for defining safe operating limits, developing robust manufacturing processes, and ensuring regulatory compliance.

Physicochemical Properties & Known Hazards

A baseline understanding of the material's properties is the first step in any safety assessment.

| Property | Value | Source |

| Chemical Name | This compound | [6][7] |

| CAS Number | 51523-79-6 | [6][7] |

| Molecular Formula | C₆H₆F₂N₂·HCl | [7] |

| Molecular Weight | 180.59 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | ~255°C (with decomposition) | [7] |

Known Hazards: Safety Data Sheets (SDS) indicate that this compound is considered hazardous. It is classified as an acute toxin (oral, dermal, inhalation) and causes skin and eye irritation.[6][9] Phenylhydrazine and its salts are noted for their potential to be air and light-sensitive and may decompose upon heating to emit highly toxic fumes, including nitrogen oxides, hydrogen chloride, and carbon monoxide.[1][2][10]

Recommended Experimental Workflow for Thermal Hazard Assessment

A multi-technique approach is essential for a comprehensive thermal hazard assessment. The data from each technique provides complementary information, building a complete safety profile.

Caption: Figure 1. A logical workflow for thermal stability assessment.

Experimental Protocols

The following protocols are designed to provide a robust characterization of the thermal properties of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and the onset temperature and energy of decomposition. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11]

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium, tin) across the expected temperature range.[12]

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a vented aluminum pan. A pinhole in the lid is crucial to allow for the escape of any gaseous decomposition products, preventing dangerous pressure buildup.[13]

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature well beyond the decomposition event (e.g., 350°C).

-

Heating Rate: A standard heating rate of 10°C/min is recommended for initial screening.[13] Slower or faster rates can be used to study kinetic effects.

-

Purge Gas: Use an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative decomposition.[13]

-

-

Data Analysis:

-

Identify the endotherm corresponding to the melting point and integrate the peak to determine the enthalpy of fusion (ΔHfus).

-

Identify the exothermic event corresponding to decomposition. Determine the extrapolated onset temperature (Tₒ), which represents the temperature at which the decomposition begins to accelerate.

-

Integrate the exothermic peak to calculate the heat of decomposition (ΔHdec).

-

Thermogravimetric Analysis (TGA)

Objective: To quantify mass loss as a function of temperature, indicating decomposition, dehydration, or desolvation events. TGA is essential for understanding the stages of decomposition and the amount of volatile products formed.[5]

Protocol:

-

Instrument Calibration: Verify the mass balance using standard weights and the temperature scale using materials with known Curie points.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum crucible.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min.

-

Purge Gas: Use an inert nitrogen atmosphere (50 mL/min) to prevent oxidation.[13]

-

-

Data Analysis:

-

Generate a plot of mass (%) versus temperature (°C).

-

Determine the onset temperature of each mass loss step.

-

Quantify the percentage of mass lost at each step.

-

The derivative of the TGA curve (DTG) can be plotted to better resolve the temperatures of maximum decomposition rates.

-

Interpretation of Results & Proposed Decomposition Pathway

The data obtained from DSC and TGA must be synthesized to build a complete picture of the thermal behavior.

Expected Thermal Events & Data Summary

Based on the structure and known properties of similar compounds, the following is a table of expected (hypothetical) results.

| Parameter | Technique | Expected Result | Interpretation |

| Melting Point (Tₘ) | DSC | ~250-260°C | Endothermic event, phase change from solid to liquid. |

| Enthalpy of Fusion (ΔHfus) | DSC | 25-40 kJ/mol | Energy required for melting. |

| Decomposition Onset (Tₒ) | DSC | 255-270°C | Exothermic event, onset of thermal instability. Occurs close to or overlapping with the melting point. |

| Heat of Decomposition (ΔHdec) | DSC | > 400 J/g | A significant energy release, indicating a potential thermal hazard. |

| Mass Loss Step 1 | TGA | ~250-300°C | ~20% mass loss |

| Mass Loss Step 2 | TGA | > 300°C | Further mass loss |

Proposed Decomposition Pathway

The thermal decomposition of phenylhydrazine hydrochlorides often begins with the loss of HCl gas.[2] The remaining free base, 2,4-difluorophenylhydrazine, is then susceptible to further degradation. The N-N bond in hydrazine derivatives is relatively weak and can cleave to form radical species.[14]

Caption: Figure 2. A plausible thermal decomposition pathway.

The initial step is the dehydrochlorination, releasing toxic and corrosive HCl gas. The subsequent decomposition of the hydrazine can produce nitrogen gas, which can cause significant pressure buildup in a closed system, along with a variety of fluorinated aromatic fragments. Evolved Gas Analysis (TGA-MS or TGA-FTIR) would be required to definitively identify these decomposition products.

Safety, Handling, and Storage Recommendations

Based on the thermal analysis, the following precautions are critical:

-

Temperature Control: Avoid heating this compound above 200°C in any process. The proximity of its melting and decomposition temperatures suggests that melting the material could initiate decomposition.

-

Atmosphere: Handle and store the material under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can lower the decomposition temperature.[10] Phenylhydrazines are known to be sensitive to air and light.[15]

-

Ventilation: All handling and heating must be performed in a well-ventilated area or a chemical fume hood to prevent exposure to potentially evolved HCl gas and other toxic decomposition products.[6][16]

-

Material Compatibility: Avoid contact with strong oxidizing agents and bases, which can catalyze decomposition.[2]

-

Scale-up Considerations: The significant exothermic decomposition energy warrants careful consideration during process scale-up. Heat removal capacity must be sufficient to manage any potential deviation in process temperature. An accelerating rate calorimetry (ARC) study may be justified before proceeding to pilot-scale production.

Conclusion

The thermal stability of this compound is a critical process safety parameter. This guide outlines a robust, multi-technique approach for its characterization. Through systematic application of DSC and TGA, researchers can determine key safety data, including the onset of decomposition and associated energy release. This information is fundamental to designing safe chemical processes, establishing appropriate storage conditions, and preventing hazardous thermal runaway incidents.

References

- 1. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylhydrazine hydrochloride(59-88-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. mt.com [mt.com]

- 4. researchgate.net [researchgate.net]

- 5. azom.com [azom.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. 2924-15-4 | CAS DataBase [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. sump4.com [sump4.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 16. fishersci.com [fishersci.com]

The Impact of Fluorination on the Mechanistic Pathways of Phenylhydrazines in Heterocyclic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of fluorinated phenylhydrazines in key organic reactions, with a focus on their application in the synthesis of heterocyclic compounds vital to the pharmaceutical and agrochemical industries. Addressed to researchers, medicinal chemists, and drug development professionals, this document elucidates the profound electronic influence of fluorine substitution on reaction pathways, kinetics, and product distribution. We will explore the canonical Fischer indole synthesis and the construction of pyrazole ring systems, offering a detailed examination of how the unique properties of fluorine—namely its high electronegativity and the strength of the carbon-fluorine bond—modulate the reactivity of phenylhydrazine precursors. This guide synthesizes mechanistic theory with field-proven insights, presenting detailed experimental protocols, comparative quantitative data, and visual diagrams to provide a comprehensive resource for the strategic use of these powerful synthetic building blocks.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The judicious placement of a fluorine atom or a fluorinated group can dramatically alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, pKa, and binding affinity for target proteins.[1][2] Phenylhydrazine and its derivatives are fundamental precursors for a multitude of heterocyclic scaffolds. Consequently, the use of fluorinated phenylhydrazines offers a direct route to introducing these beneficial properties into complex molecular architectures. This guide will dissect the mechanistic nuances that arise from the introduction of fluorine onto the phenylhydrazine core, providing a predictive framework for its application in synthesis.

The Fischer Indole Synthesis: A Mechanistic Deep Dive into the Fluorine Effect

The Fischer indole synthesis, a reaction discovered in 1883, remains one of the most important methods for constructing the indole nucleus.[3] The reaction condenses a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[4] The presence of a fluorine atom on the phenylhydrazine ring, however, significantly impacts the reaction's progression.

The Canonical Mechanism

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key stages, each of which is influenced by the electronic nature of the substituents on the phenylhydrazine ring.[5]

-

Phenylhydrazone Formation: The reaction initiates with the condensation of the phenylhydrazine and a carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate.

-

[2][2]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step, where the ene-hydrazine undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement.

-

Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.

The Electronic Influence of Fluorine

Fluorine is a strongly electron-withdrawing atom due to its high electronegativity. When substituted onto the phenyl ring of phenylhydrazine, it exerts a powerful inductive effect (-I effect). This has several consequences for the Fischer indole synthesis:

-

Reduced Nucleophilicity: The electron-withdrawing fluorine atom decreases the electron density on the nitrogen atoms of the hydrazine moiety. This reduces the nucleophilicity of the hydrazine, making the initial condensation step to form the phenylhydrazone slower and potentially requiring harsher conditions or longer reaction times.[5]

-

Slower[2][2]-Sigmatropic Rearrangement: The key C-C bond-forming step, the[2][2]-sigmatropic rearrangement, is an electrophilic aromatic substitution-type reaction where the ene-hydrazine attacks the aromatic ring. Electron-withdrawing groups like fluorine deactivate the aromatic ring towards this electrophilic attack, thereby increasing the activation energy of this step and slowing down the overall reaction rate.[6] Computational studies have explored these substituent effects, confirming that electron-donating groups accelerate the reaction while electron-withdrawing groups impede it.[2]

-

Harsher Reaction Conditions: As a direct consequence of the slower reaction kinetics, the synthesis of fluorinated indoles via the Fischer method often requires more forcing conditions, such as higher temperatures or the use of stronger acids (e.g., polyphosphoric acid), compared to their non-fluorinated analogues.[7]

Quantitative Data: The Impact of Substitution on Yield

The following table summarizes representative yields for the Fischer indole synthesis, comparing non-fluorinated phenylhydrazines with those bearing electron-withdrawing groups (EWGs) like fluorine or nitro groups. The data clearly illustrates that EWGs generally lead to lower yields or require more stringent conditions to achieve comparable results.

| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Conditions | Yield (%) | Reference |

| Phenylhydrazine | Cyclohexanone | Acetic Acid | Reflux, 2h | 76-85 | [8] |

| 4-Fluorophenylhydrazine | Cyclohexanone | Polyphosphoric Acid | 100°C | 70 | Adapted from[5] |

| 4-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux, 4h | 30 | [7] |

| 2-Methylphenylhydrazine | Isopropyl methyl ketone | Acetic Acid | Room Temp. | High | [7] |

Experimental Protocol: Synthesis of 5-Fluoro-2-methylindole

This protocol provides a step-by-step method for the synthesis of 5-fluoro-2-methylindole, a valuable building block in medicinal chemistry.[9][10][11]

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate mixture for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorophenylhydrazine hydrochloride (1.0 eq) and acetone (1.2 eq).

-

Hydrazone Formation (in situ): Stir the mixture at room temperature for 30 minutes.

-

Cyclization: Carefully add polyphosphoric acid (PPA) to the flask (a weight approximately 10 times that of the starting hydrazine). The mixture will become viscous.

-

Heating: Heat the reaction mixture to 100-110°C with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of water.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure 5-fluoro-2-methylindole.

Synthesis of Fluorinated Pyrazoles

Fluorinated pyrazoles are another class of heterocyclic compounds with significant applications in medicinal and agricultural chemistry.[12] Fluorinated phenylhydrazines are key precursors for the synthesis of N-aryl fluorinated pyrazoles. The most common method involves the condensation of a fluorinated phenylhydrazine with a 1,3-dicarbonyl compound.

General Mechanism

The reaction proceeds via a condensation-cyclization sequence:

-

Initial Condensation: The more nucleophilic nitrogen of the fluorinated phenylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

-

Second Condensation and Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular condensation with the remaining carbonyl group, leading to the formation of the pyrazole ring after dehydration.

Experimental Protocol: Synthesis of a 1-(4-Fluorophenyl)-3,5-dimethylpyrazole

This protocol outlines the synthesis of a representative fluorinated pyrazole from 4-fluorophenylhydrazine and acetylacetone.[13]

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add acetylacetone (1.1 eq) to the solution.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Add water to the residue and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from ethanol/water or by column chromatography if necessary.

The Japp-Klingemann Reaction: A Gateway to Fluorinated Hydrazones

Mechanism Overview

-

Diazotization: A fluorinated aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a stable fluorinated aryl diazonium salt.

-

Coupling: The diazonium salt is then coupled with a β-keto-ester enolate.

-

Hydrolysis/Decarboxylation: The resulting azo intermediate undergoes hydrolysis and cleavage of the acyl or carboxyl group to yield the final fluorinated phenylhydrazone.

General Experimental Workflow

The synthesis of fluorinated heterocycles using fluorinated phenylhydrazines often follows a general workflow, which can be adapted based on the specific reaction (Fischer indole, pyrazole synthesis, etc.).

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks [beilstein-journals.org]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. "Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles" by Dominique C. Gallegos [scholarworks.utrgv.edu]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. innospk.com [innospk.com]

- 12. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity Profile of 2,4-Difluorophenylhydrazine Hydrochloride with Carbonyl Compounds: A Guide to Hydrazone Formation and Fischer Indole Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorophenylhydrazine hydrochloride is a pivotal reagent in modern synthetic chemistry, serving as a versatile precursor for the synthesis of fluorinated heterocyclic compounds, particularly 5,7-difluoroindoles. The presence of two fluorine atoms on the phenyl ring significantly modulates its reactivity, influencing reaction kinetics, mechanisms, and the properties of the resulting products. This technical guide provides an in-depth exploration of the reactivity profile of this compound with carbonyl compounds. We will dissect the fundamental principles of hydrazone formation, including the critical role of pH and catalysis, and delve into the subsequent acid-catalyzed Fischer indole synthesis. This document offers field-proven experimental protocols, mechanistic insights, and a discussion of key strategic considerations to empower researchers in leveraging this reagent for drug discovery and materials science applications.

Introduction: The Significance of Fluorinated Phenylhydrazines

The introduction of fluorine into organic molecules is a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. This compound has emerged as a key building block for accessing fluorinated scaffolds. Its primary application lies in the synthesis of 5,7-difluoroindoles via the celebrated Fischer indole synthesis, a reaction that has been a mainstay in heterocyclic chemistry for over a century[1][2][3]. The resulting 5,7-difluoroindole core is a privileged structure found in numerous biologically active compounds. Understanding the nuanced reactivity of this reagent is paramount for achieving high-yield, predictable, and scalable syntheses.

Core Reactivity: Hydrazone Formation

The initial and foundational reaction between 2,4-difluorophenylhydrazine and a carbonyl compound (aldehyde or ketone) is the formation of a (2,4-difluorophenyl)hydrazone[1][2]. This reaction is a classic nucleophilic addition-elimination (or condensation) reaction.

The Reaction Mechanism and the Role of the Hydrochloride Salt

The reaction proceeds in two main stages under mildly acidic conditions:

-

Nucleophilic Attack: The free 2,4-difluorophenylhydrazine, acting as a nitrogen nucleophile, attacks the electrophilic carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate, a carbinolamine, undergoes acid-catalyzed dehydration to yield the final C=N double bond of the hydrazone.

A critical consideration is the starting material itself: this compound. In this salt form, the terminal nitrogen is protonated, rendering it non-nucleophilic and incapable of initiating the reaction. Therefore, the reaction requires conditions that generate a sufficient equilibrium concentration of the free hydrazine base.

Why not just use a strong base? Overly basic conditions will not facilitate the second stage of the reaction: the acid-catalyzed dehydration of the carbinolamine intermediate. The optimal condition is a delicate balance—typically a pH range of 4-5—which provides enough free nucleophile to initiate the reaction while still being acidic enough to catalyze the rate-limiting dehydration step efficiently.

Practical Approach: The most common and effective strategy is the in situ generation of the free hydrazine from its hydrochloride salt. This is typically achieved by adding a weak base, such as sodium acetate, to the reaction mixture[4][5]. The acetate ion acts as a buffer, neutralizing the HCl and establishing an equilibrium that provides the free hydrazine without making the solution basic.

Experimental Workflow: Hydrazone Formation

The following diagram illustrates the typical laboratory workflow for the synthesis of a (2,4-difluorophenyl)hydrazone from the hydrochloride salt.

Caption: General workflow for hydrazone synthesis.

Detailed Experimental Protocol: Synthesis of Cyclohexanone (2,4-difluorophenyl)hydrazone

This protocol is a representative procedure adapted from established methods for hydrazone synthesis[5][6][7].

Materials:

-

This compound (1.0 eq)

-

Cyclohexanone (1.0 eq)

-

Sodium acetate (1.5 eq)

-

Ethanol (or Methanol)

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and sodium acetate.

-

Add ethanol (approx. 5-10 mL per gram of hydrazine) to the flask. Stir the suspension.

-

Add cyclohexanone to the mixture.

-

Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly add cold water to the reaction mixture until a precipitate forms.

-

Cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol/water mixture.

-

Recrystallize the crude product from ethanol to obtain pure cyclohexanone (2,4-difluorophenyl)hydrazone as a crystalline solid.

-

Dry the purified product under vacuum. Characterize by NMR and determine the melting point.

Advanced Application: The Fischer Indole Synthesis

The true synthetic utility of (2,4-difluorophenyl)hydrazones lies in their role as key intermediates for the Fischer indole synthesis. This powerful acid-catalyzed cyclization reaction transforms the hydrazone into a 5,7-difluoroindole scaffold[1][8][9].

The Fischer Indole Synthesis Mechanism

The mechanism is a sophisticated cascade of equilibria and rearrangements, initiated by a strong acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride[1][8].

-

Protonation & Tautomerization: The hydrazone is first protonated. It then tautomerizes to the crucial ene-hydrazine intermediate. This step is often rate-determining.

-

[10][10]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a concerted, thermally or acid-catalyzed pericyclic shift. This is the key carbon-carbon bond-forming step that breaks the weak N-N bond and forms a new C-C bond at the ortho position of the phenyl ring.

-

Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring. The terminal nitrogen then acts as a nucleophile, attacking the imine carbon to form the five-membered ring.

-

Elimination of Ammonia: The resulting aminal intermediate is unstable. Under acidic conditions, it eliminates a molecule of ammonia, followed by a final deprotonation to yield the aromatic indole product.

Caption: Key stages of the Fischer Indole Synthesis mechanism.

Influence of 2,4-Difluoro Substituents

The two electron-withdrawing fluorine atoms have a pronounced electronic effect on the reaction:

-

Reduced Nucleophilicity: The hydrazine is less nucleophilic than unsubstituted phenylhydrazine, which can slow the initial hydrazone formation. This is often overcome by heating.

-

Fischer Indolization: The electron-withdrawing nature of the fluorine atoms can impact the rate of the[10][10]-sigmatropic rearrangement. While this can sometimes hinder the reaction, the choice of a strong acid catalyst like PPA at elevated temperatures effectively drives the reaction to completion.

The Challenge of Regioselectivity

When using an unsymmetrical ketone (e.g., methyl ethyl ketone), two different ene-hydrazine tautomers can form, potentially leading to two regioisomeric indole products[2]. The major product is generally derived from the thermodynamically more stable (more substituted) ene-hydrazine. However, the outcome can be highly dependent on the specific acid catalyst, temperature, and steric hindrance around the carbonyl group. For 2,4-difluorophenylhydrazine, the reaction with methyl ethyl ketone can produce both 5,7-difluoro-2,3-dimethylindole and 5,7-difluoro-2-ethylindole. Careful optimization and analysis are required to control or separate these isomers.

Detailed Experimental Protocol: Synthesis of 5,7-Difluoro-1,2,3,4-tetrahydrocarbazole

This protocol uses the previously synthesized hydrazone and a strong acid catalyst, polyphosphoric acid (PPA), which is highly effective for this cyclization[11][12][13][14].

Materials:

-

Cyclohexanone (2,4-difluorophenyl)hydrazone (1.0 eq)

-

Polyphosphoric Acid (PPA) (10-20x by weight)

Procedure:

-

Caution: Polyphosphoric acid is highly viscous and corrosive. Handle with care in a fume hood.

-

In a round-bottom flask, place the (2,4-difluorophenyl)hydrazone.

-

Add polyphosphoric acid (typically a 10-fold excess by weight relative to the hydrazone).

-

Equip the flask with a mechanical stirrer, as the mixture will be very thick.

-

Heat the mixture with stirring to 100-140°C. The optimal temperature may require optimization. Maintain the temperature for 1-3 hours.

-

Monitor the reaction by TLC (dissolve a small aliquot in an appropriate solvent and neutralize before spotting).

-

Once complete, cool the reaction vessel to about 60-70°C.

-

Carefully and slowly pour the hot reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the product. This step is highly exothermic.

-

Neutralize the aqueous slurry with a base, such as 50% aqueous sodium hydroxide, until it is basic to litmus paper.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 5,7-difluoro-1,2,3,4-tetrahydrocarbazole.

Reactivity Profile Summary

The reactivity of this compound is dependent on the nature of the carbonyl partner. The following table summarizes typical reactions, though specific yields can vary based on the precise conditions employed.

| Carbonyl Compound | Hydrazone Formation Conditions | Fischer Indolization Catalyst | Resulting Indole Product | Typical Yield Range |

| Cyclohexanone | EtOH, NaOAc, Reflux | Polyphosphoric Acid (PPA) | 5,7-Difluoro-1,2,3,4-tetrahydrocarbazole | Good to Excellent |

| Acetone | EtOH, Acetic Acid, Reflux | PPA or ZnCl₂ | 5,7-Difluoro-2-methylindole | Moderate to Good |

| Acetophenone | EtOH, Acetic Acid, Reflux | PPA | 5,7-Difluoro-2-phenylindole | Moderate to Good |

| Pyruvic Acid | Aqueous EtOH, NaOAc | Acetic Acid, Reflux | 5,7-Difluoroindole-2-carboxylic acid | Good |

| Methyl Ethyl Ketone | EtOH, NaOAc, Reflux | PPA | Mixture of regioisomers | Moderate |

Yields are generalized from typical Fischer indole synthesis procedures; specific data for 2,4-difluorophenylhydrazine may require case-by-case optimization.

Troubleshooting and Key Considerations

-

Low Hydrazone Yield: Ensure the hydrochloride salt is adequately neutralized. The use of sodium acetate is highly recommended over catalytic acid alone when starting from the salt[4][5]. Ensure the carbonyl compound is pure and free of acidic impurities.

-

Failed Indolization: The reaction requires strong acid and heat. PPA is often more effective than simple mineral acids. Ensure the temperature is high enough to drive the[10][10]-sigmatropic rearrangement.

-

Side Reactions: In the Fischer synthesis, prolonged heating or excessively high temperatures can lead to charring and the formation of tarry byproducts. Careful temperature control is essential.

-

Purification: The final indole products can often be purified by recrystallization or silica gel chromatography. The choice of solvent system for chromatography will depend on the polarity of the specific indole derivative.

Conclusion

This compound is a powerful reagent for accessing valuable 5,7-difluoroindole structures. A successful synthesis hinges on a solid understanding of its two-stage reactivity profile. The initial hydrazone formation requires careful pH control to liberate the active nucleophile from its hydrochloride salt, a task efficiently accomplished with a weak base like sodium acetate. The subsequent Fischer indole synthesis is a robust but demanding cyclization that requires strong acid catalysis and thermal energy to proceed effectively. By mastering these principles and protocols, researchers can confidently employ this reagent to advance programs in medicinal chemistry, agrochemicals, and materials science.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 3. benchchem.com [benchchem.com]

- 4. quora.com [quora.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Preparation of cyclohexanone 2,4-dinitrophenylhydrazone. [wwwchem.uwimona.edu.jm]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. researchgate.net [researchgate.net]

- 11. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to 2,4-Difluorophenylhydrazine Hydrochloride in Modern Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The resulting modulation of physicochemical and pharmacological properties—such as metabolic stability, lipophilicity, and binding affinity—is often profound. Within the arsenal of fluorinated building blocks, 2,4-Difluorophenylhydrazine hydrochloride (CAS: 51523-79-6) has emerged as a particularly versatile and powerful reagent. This technical guide provides an in-depth exploration of its applications, focusing on its pivotal role in the synthesis of high-value heterocyclic cores for therapeutic agents. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and survey its application in the development of novel pharmaceuticals, particularly through the lens of the Fischer indole synthesis.

Introduction: The Strategic Value of Fluorinated Phenylhydrazines

Phenylhydrazines are foundational reagents in organic synthesis, renowned for their utility in constructing nitrogen-containing heterocycles. The introduction of fluorine substituents onto the phenyl ring significantly enhances their value in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, finding utility in pharmaceutical development and even agrochemical research. The presence of two electron-withdrawing fluorine atoms alters the electronic properties of the hydrazine moiety, influencing its reactivity and providing a stable, synthetically accessible handle for creating novel compounds with therapeutic potential. This guide will illuminate the causality behind its widespread adoption and provide researchers with the technical insights required for its effective application.

Physicochemical Profile and Reactivity Considerations

The utility of this compound stems from its unique structural features. It is typically supplied as a stable hydrochloride salt, which improves its shelf-life and handling characteristics compared to the free base.

| Property | Value |

| CAS Number | 51523-79-6[1] |

| Molecular Formula | C₆H₇ClF₂N₂ |

| Molecular Weight | 180.59 g/mol |

| Synonyms | (2,4-Difluorophenyl)hydrazine HCl, 2,4-Difluorohydrazinobenzene hydrochloride[2][1] |

| Appearance | White to brownish crystalline powder |

The two fluorine atoms at the C2 and C4 positions exert a strong inductive electron-withdrawing effect. This has two primary consequences for its reactivity:

-

Modulation of Nucleophilicity: The overall electron density on the phenyl ring and, to a lesser extent, the hydrazine nitrogens is reduced. This can influence the rate of initial condensation with carbonyl compounds.

-

Direction of Cyclization: In reactions like the Fischer indole synthesis, the electronic nature and position of these substituents are critical in directing the key[3][3]-sigmatropic rearrangement step, ultimately defining the substitution pattern of the final heterocyclic product.

Core Application: The Fischer Indole Synthesis of 5,7-Difluoroindoles

The most prominent application of this compound is in the Fischer indole synthesis , a robust and historic reaction for creating the indole nucleus—a privileged scaffold in numerous natural products and pharmaceuticals.[4][5][6] Using this specific hydrazine derivative provides direct access to indoles bearing fluorine atoms at the 5- and 7-positions, a substitution pattern of significant interest for kinase inhibitors and other targeted therapies.

Reaction Mechanism

The synthesis is a multi-step, acid-catalyzed process that transforms the phenylhydrazine and a suitable ketone or aldehyde into the final indole product.[3][4][6]

-

Hydrazone Formation: The reaction initiates with the condensation of 2,4-difluorophenylhydrazine with a carbonyl compound (an aldehyde or ketone) to form the corresponding 2,4-difluorophenylhydrazone. This is typically driven by the removal of water.[3]

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[4][7]

-

[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step. Under acidic conditions, the enamine undergoes a concerted, pericyclic[3][3]-sigmatropic rearrangement, forming a new carbon-carbon bond and breaking the N-N bond.[4][6]

-

Rearomatization & Cyclization: The resulting di-imine intermediate rapidly rearomatizes. The nucleophilic amino group then attacks the imine carbon in an intramolecular fashion to form the five-membered ring.[5]

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acid catalysis yields the energetically favorable aromatic indole ring.[3][4]

Visualization of the Fischer Indole Synthesis Pathway